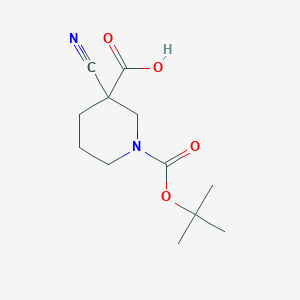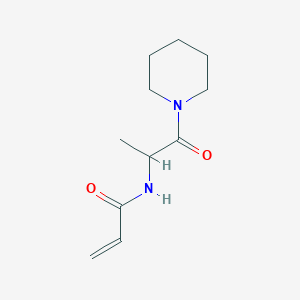![molecular formula C18H21N5O4S B2497576 N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1040652-40-1](/img/structure/B2497576.png)
N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolo[4,3-b]pyridazines are heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. They are part of the broader class of triazoles and pyridazines, known for their biological and chemical utility. The compound belongs to this class, featuring both triazolo and pyridazine moieties, suggesting potential for significant biological activity.
Synthesis Analysis
The synthesis of triazolo[4,3-b]pyridazine derivatives involves multi-step reactions, starting from readily available precursors. For instance, Karpina et al. (2019) describe a method for synthesizing 1,2,4-triazolo[4,3-a]pyridine derivatives, highlighting a general scheme that could be adapted for our compound, involving amidoximes and hydrazinolysis followed by ester formation and hydrolysis into the desired products (Karpina et al., 2019).
Molecular Structure Analysis
Detailed structural analysis, including X-ray crystallography and spectroscopic methods like NMR and IR, is crucial for confirming the molecular structure of synthesized compounds. Sallam et al. (2021) conducted such analyses for a pyridazine analog, providing a precedent for rigorous structural elucidation of triazolo[4,3-b]pyridazine derivatives (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of triazolo[4,3-b]pyridazine derivatives often involves interactions with nucleophiles and electrophiles, influenced by the presence of functional groups on the triazole and pyridazine rings. These reactions can lead to the formation of new derivatives with varied biological activities. The work by Mamta et al. (2019) on the synthesis and bioevaluation of related compounds showcases the potential for diverse chemical modifications and their impact on biological activity (Mamta et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Shakir, Ali, and Hussain (2017) describes the synthesis of similar compounds with antioxidant abilities. They focused on the creation of new derivatives of fused 1,2,4-triazole-thiadiazine, showcasing significant antioxidant potential in assays, surpassing even ascorbic acid in effectiveness in some cases (Shakir, Ali, & Hussain, 2017).
Biological Assessment and Anticancer Activity
Karpina et al. (2019) developed novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, analyzing their pharmacological activities. They found a diverse set of synthesized analogs exhibiting interesting biological properties, including potential anticancer effects (Karpina et al., 2019).
Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including triazolopyridine, and conducted in vitro screenings for antimicrobial and antioxidant activities. Their results suggested moderate to good biological activities of these compounds (Flefel et al., 2018).
Another study by Samanta et al. (2019) developed N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives through Rhodium-catalyzed C-H amidation, suggesting a potential route for synthesizing similar compounds with relevant biological activities (Samanta et al., 2019).
Antioxidant and Antimicrobial Properties
Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which demonstrated moderate to significant radical scavenging activity. This study suggests the potential of such compounds in developing new biologically active compounds (Ahmad et al., 2012).
Riyadh et al. (2013) synthesized and evaluated some novel antipyrine-based heterocycles, incorporating triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives for anticancer and antimicrobial activities, indicating the therapeutic potential of these compounds (Riyadh et al., 2013).
Wirkmechanismus
Target of Action
Chembl, a manually curated database of bioactive molecules, contains more than 15 million bioactivity data points for 19 million compounds, including compound interaction data against 8,000 protein targets
Mode of Action
It is known that the mode of action of a compound typically involves its interaction with its targets, leading to changes in the targets’ functions
Biochemical Pathways
It is known that a cell’s daily operations are accomplished through the biochemical reactions that take place within the cell . These reactions are turned on and off or sped up and slowed down according to the cell’s immediate needs and overall functions . Therefore, it can be inferred that CHEMBL4589308, like other bioactive molecules, may affect various biochemical pathways in the cell.
Pharmacokinetics
It is known that these properties significantly impact a compound’s bioavailability . ADMETlab 2.0 is a widely used platform for the systematic evaluation of ADMET properties, as well as some physicochemical properties and medicinal chemistry friendliness . Therefore, the ADME properties of CHEMBL4589308 could be evaluated using resources such as ADMETlab 2.0.
Result of Action
It is known that the result of a compound’s action typically involves changes at the molecular and cellular levels
Action Environment
It is known that environmental factors can significantly impact the action of a compound
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-11(2)28-17-8-7-15-20-22(18(25)23(15)21-17)10-16(24)19-12-5-6-13(26-3)14(9-12)27-4/h5-9,11H,10H2,1-4H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZTFIONMAGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)







